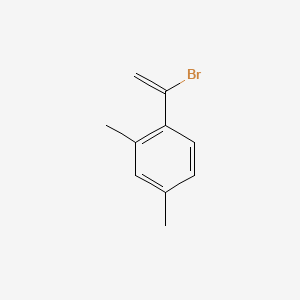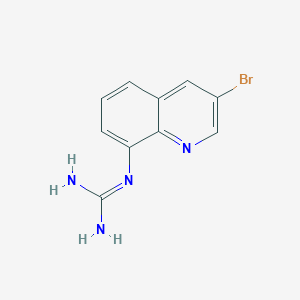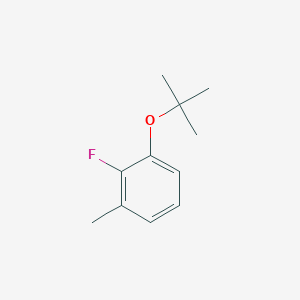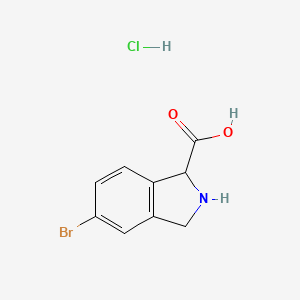
5-Bromoisoindoline-1-carboxylic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoindoline-1-carboxylic Acid Hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The bromine atom at the 5-position and the carboxylic acid group at the 1-position make this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride typically involves the bromination of isoindoline derivatives. One common method is the reaction of isoindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoisoindoline-1-carboxylic Acid Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted isoindoline derivatives.
Oxidation Reactions: Formation of isoindoline-1,3-dione derivatives.
Reduction Reactions: Formation of isoindoline-1-carbinol derivatives.
Aplicaciones Científicas De Investigación
5-Bromoisoindoline-1-carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoisoindoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Isoindoline-1-carboxylic Acid: Lacks the bromine atom, affecting its biological activity and reactivity.
Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride: A methyl ester derivative with different solubility and reactivity properties.
Uniqueness
5-Bromoisoindoline-1-carboxylic Acid Hydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H9BrClNO2 |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8BrNO2.ClH/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H |
Clave InChI |
FXBJAZUBXUOTOP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


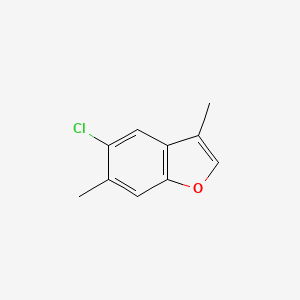
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
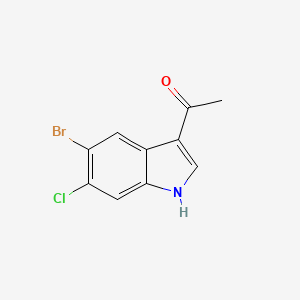
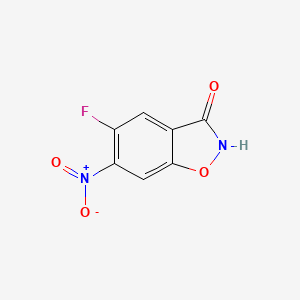
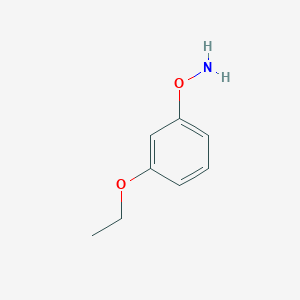
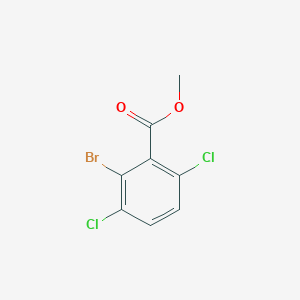
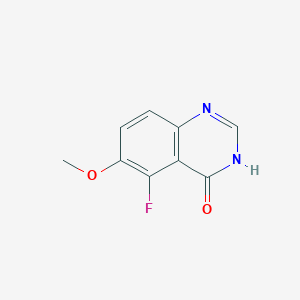
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)


